1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
Overview
Description
1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (abbreviated as CPMI) is a synthetic compound with a range of potential applications in medical and scientific research. CPMI has been widely studied in recent years due to its unique properties, including its ability to act as an agonist for the serotonin 5-HT2A receptor. This has led to CPMI being investigated for its potential use as a novel therapeutic agent for a range of diseases, including depression, anxiety and schizophrenia. In addition, CPMI has been studied for its potential use in laboratory experiments, such as in vitro and in vivo studies.
Scientific Research Applications
Anti-Inflammatory Properties
1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has shown significant anti-inflammatory properties. In a study by Torres et al. (1999), it was found to inhibit oedema formation induced by carrageenan in mice, demonstrating its potential as an anti-inflammatory agent.
Pharmacological Analysis
A study by De vos et al. (1999) focused on the high-performance liquid chromatographic determination of this compound in mouse plasma and tissue, as well as in human plasma, indicating its pharmacological significance and the methods for its quantitative analysis in biological systems.
Autophagy Enhancement
Gastaldello et al. (2010) found that this compound enhances Ca2+-dependent autophagy, particularly in association with ATP and Vitamin D3. This suggests its role in cellular homeostasis and potential applications in targeting certain oncogenes.
Cytochrome P-450 Induction
Research by Totis et al. (1989) demonstrated that this compound can induce cytochrome P-450 isozymes, particularly P-450 II B1. This suggests its impact on drug metabolism and potential therapeutic applications.
Calcium Signaling Modulation
A study by Campanella et al. (2008) explored how this compound modulates intracellular Ca2+ signaling in HeLa cells, influencing cellular responses to stress and apoptosis, indicating its pharmacological potential in influencing cell death pathways.
Anticancer Potential
The research by Santidrián et al. (2007) highlighted the compound's potential as an anticancer agent. It induces apoptosis in chronic lymphocytic leukemia cells, suggesting its use in cancer therapy.
Binding Site Analysis
Benavides et al. (1983) provided insights into the binding sites of this compound in rat brain and olfactory bulb, showing its high affinity and specificity for peripheral benzodiazepine receptors. This study opens avenues for neurological applications and understanding receptor interactions (Benavides et al., 1983).
Mitophagy and ATP Synthase
Research by Seneviratne et al. (2012) showed that this compound targets mitophagy and the mitochondrial F1Fo-ATPsynthase enzyme, particularly in cells lacking the Bcl-2 oncoprotein, suggesting its role in mitochondrial quality control and potential therapeutic applications in cancer treatment.
properties
IUPAC Name |
N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIZVQZGXBOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041097 | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
CAS RN |
85532-75-8 | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PK 11195 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PK-11195 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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